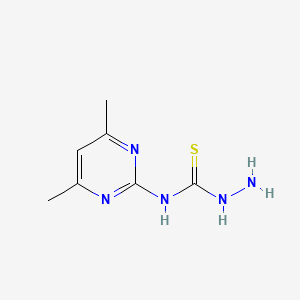
N-(4,6-dimethylpyrimidin-2-yl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-(4,6-dimethylpyrimidin-2-yl)thiourea is a chemical compound with the molecular formula C7H11N5S. It is known for its unique structure, which includes a thiourea group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(4,6-dimethylpyrimidin-2-yl)thiourea typically involves the reaction of 4,6-dimethylpyrimidin-2-ylamine with an isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4,6-dimethylpyrimidin-2-ylamine and an appropriate isothiocyanate.
Reaction Conditions: The reaction is usually conducted in a suitable solvent, such as ethanol or methanol, at a temperature range of 25-50°C.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for 3-amino-1-(4,6-dimethylpyrimidin-2-yl)thiourea are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(4,6-dimethylpyrimidin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the thiourea group.
Substitution: The amino and thiourea groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, reduced thiourea compounds, and substituted pyrimidine derivatives .
Scientific Research Applications
3-amino-1-(4,6-dimethylpyrimidin-2-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 3-amino-1-(4,6-dimethylpyrimidin-2-yl)thiourea involves its interaction with specific molecular targets. The compound can inhibit the growth of microbial cells by interfering with their metabolic pathways. In cancer cells, it induces apoptosis by disrupting cellular processes and triggering cell death pathways .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine ring structure but differ in their functional groups.
Thiazole-pyrimidine derivatives: These compounds have a thiazole ring in addition to the pyrimidine ring, offering different chemical properties.
Uniqueness
3-amino-1-(4,6-dimethylpyrimidin-2-yl)thiourea is unique due to its specific combination of amino and thiourea groups attached to the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H11N5S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
1-amino-3-(4,6-dimethylpyrimidin-2-yl)thiourea |
InChI |
InChI=1S/C7H11N5S/c1-4-3-5(2)10-6(9-4)11-7(13)12-8/h3H,8H2,1-2H3,(H2,9,10,11,12,13) |
InChI Key |
DRPFLYVALCGLJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=S)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


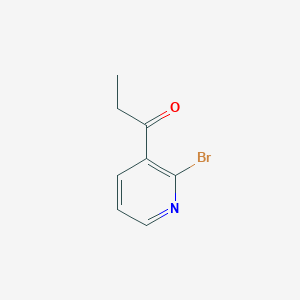
![3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B12449861.png)
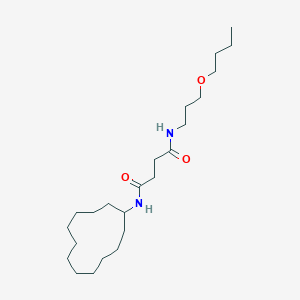
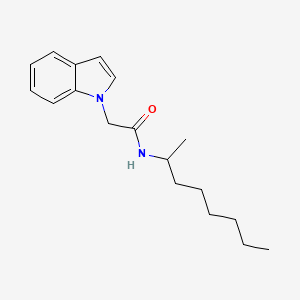
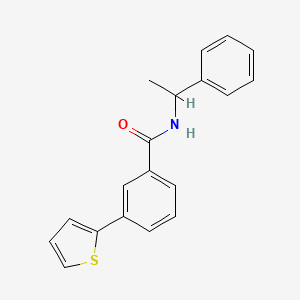

![{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine](/img/structure/B12449901.png)
![[1-(3,5-Difluorophenyl)cyclohexyl]methanamine](/img/structure/B12449913.png)
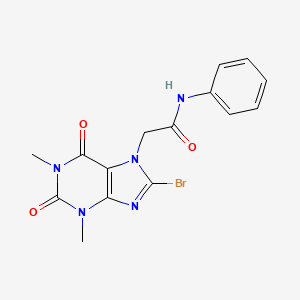
![1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone](/img/structure/B12449921.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B12449932.png)
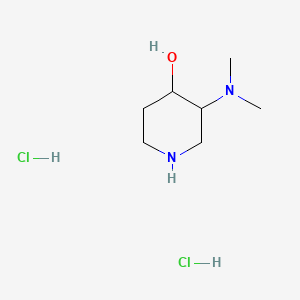
![4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B12449940.png)
![4-[4-(Azepan-1-ylsulfonyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12449941.png)
